molecular formula C17H16N4O3S B3265228 (Z)-3-(furan-2-ylmethyl)-4-methyl-2-((E)-(1-(3-nitrophenyl)ethylidene)hydrazono)-2,3-dihydrothiazole CAS No. 402945-81-7

(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((E)-(1-(3-nitrophenyl)ethylidene)hydrazono)-2,3-dihydrothiazole

Cat. No. B3265228
CAS RN: 402945-81-7
M. Wt: 356.4 g/mol
InChI Key: OOOAOSOQBGACQF-WOZMVSLESA-N
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Description

The compound contains a furan ring, a thiazole ring, a nitro group, and a hydrazone group. Furan is a heterocyclic compound with a 5-membered aromatic ring, including an oxygen . Thiazole is a similar 5-membered ring but contains a nitrogen and a sulfur . The nitro group (-NO2) is a common functional group in organic chemistry, and hydrazones are a class of organic compounds characterized by the presence of an N=N bond .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, furan compounds can be synthesized from a variety of methods, including the cyclization of 1,4-diketones . Thiazoles can be synthesized from α-haloketones and thioamides .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The furan and thiazole rings likely contribute to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

Furan rings can undergo a variety of reactions, including electrophilic aromatic substitution and Diels-Alder reactions . Thiazoles can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to predict .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. The specific safety and hazards would depend on various factors, including the compound’s reactivity and toxicity .

Future Directions

The future directions for this compound could be numerous, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

(Z)-3-(furan-2-ylmethyl)-4-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-12-11-25-17(20(12)10-16-7-4-8-24-16)19-18-13(2)14-5-3-6-15(9-14)21(22)23/h3-9,11H,10H2,1-2H3/b18-13+,19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOAOSOQBGACQF-WOZMVSLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-])N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS/C(=N\N=C(/C)\C2=CC(=CC=C2)[N+](=O)[O-])/N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((E)-(1-(3-nitrophenyl)ethylidene)hydrazono)-2,3-dihydrothiazole
Reactant of Route 2
(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((E)-(1-(3-nitrophenyl)ethylidene)hydrazono)-2,3-dihydrothiazole
Reactant of Route 3
Reactant of Route 3
(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((E)-(1-(3-nitrophenyl)ethylidene)hydrazono)-2,3-dihydrothiazole
Reactant of Route 4
(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((E)-(1-(3-nitrophenyl)ethylidene)hydrazono)-2,3-dihydrothiazole
Reactant of Route 5
Reactant of Route 5
(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((E)-(1-(3-nitrophenyl)ethylidene)hydrazono)-2,3-dihydrothiazole
Reactant of Route 6
(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((E)-(1-(3-nitrophenyl)ethylidene)hydrazono)-2,3-dihydrothiazole

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